molecular formula C15H12N2O4S B12282004 7-Nitro-1-tosyl-1H-indole

7-Nitro-1-tosyl-1H-indole

Cat. No.: B12282004
M. Wt: 316.3 g/mol
InChI Key: JEKTYRMYTBZKKA-UHFFFAOYSA-N
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Description

7-Nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a tosyl group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-tosyl-1H-indole typically involves the nitration of 1-tosyl-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-tosyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products Formed:

    Reduction: 7-Amino-1-tosyl-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

7-Nitro-1-tosyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1-tosyl-1H-indole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    1-Tosyl-1H-indole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    7-Nitroindole: Lacks the tosyl group, which may affect its solubility and biological activity.

    5-Nitro-1-tosyl-1H-indole: Nitro group at a different position, leading to different reactivity and properties.

Uniqueness: 7-Nitro-1-tosyl-1H-indole is unique due to the presence of both the nitro and tosyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-11-5-7-13(8-6-11)22(20,21)16-10-9-12-3-2-4-14(15(12)16)17(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKTYRMYTBZKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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